molecular formula C12H10FNO4S B2845394 3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide CAS No. 2137791-20-7

3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide

Cat. No. B2845394
CAS RN: 2137791-20-7
M. Wt: 283.27
InChI Key: SBLCIGHOTIJCOF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FMT or FMTOD and belongs to the class of oxazoles.

Mechanism of Action

The mechanism of action of FMTOD is not fully understood. However, studies have shown that FMTOD inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. FMTOD also inhibits the production of inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
FMTOD has been found to have various biochemical and physiological effects. Studies have shown that FMTOD inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. FMTOD also inhibits the production of inflammatory cytokines, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

FMTOD has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it readily available for research. FMTOD also has potential therapeutic properties, making it a promising compound for further research. However, FMTOD has limitations as well. The mechanism of action of FMTOD is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on FMTOD. Further studies are needed to understand the mechanism of action of FMTOD, which will help in developing its potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration of FMTOD for different diseases. Additionally, studies are needed to determine the long-term effects of FMTOD on the human body.
Conclusion:
In conclusion, FMTOD is a promising compound for scientific research. Its potential therapeutic properties make it a suitable candidate for further research. The synthesis method of FMTOD is relatively simple and efficient, making it readily available for research. However, further studies are needed to understand the mechanism of action of FMTOD and its potential therapeutic applications.

Synthesis Methods

The synthesis of FMTOD involves the reaction of 3-fluoro-4-methoxyaniline and 2,3-dichlorothiophene in the presence of a base, followed by oxidation using hydrogen peroxide. The resulting compound is then treated with a reducing agent to obtain FMTOD. The synthesis method of FMTOD is relatively simple and efficient, making it a suitable compound for further research.

Scientific Research Applications

FMTOD has been found to have potential therapeutic properties, making it a promising compound for scientific research. Studies have shown that FMTOD has anti-inflammatory, anti-cancer, and anti-bacterial properties. FMTOD has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S/c1-17-9-3-2-7(6-8(9)13)11-12-10(18-14-11)4-5-19(12,15)16/h2-6,10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCIGHOTIJCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C=CS3(=O)=O)ON2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide

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